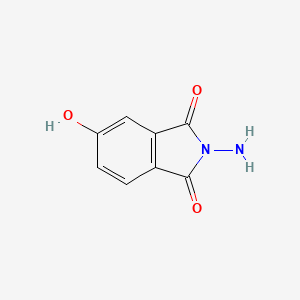

2-Amino-5-hydroxyisoindoline-1,3-dione

Description

Significance of the Isoindoline-1,3-dione Scaffold in Synthetic Chemistry and Materials Science Research

The isoindoline-1,3-dione scaffold, also known as the phthalimide (B116566) moiety, is a privileged structure in medicinal chemistry due to its wide range of biological activities. mdpi.com Derivatives of this scaffold have been investigated for their anti-inflammatory, anticonvulsant, analgesic, antimicrobial, and anticancer properties. nih.govbiorxiv.orgmdpi.com The hydrophobic nature of the phthalimide group can enhance the ability of molecules to cross biological membranes, a desirable property in drug design. mdpi.com

In materials science, the isoindoline-1,3-dione core is of interest due to its presence in compounds with applications as colorants, dyes, and polymer additives. researchgate.netresearchgate.net The delocalized π-electrons within the isoindole structure make these compounds candidates for non-linear optical (NLO) materials, which have potential uses in telecommunications and high-density optical data storage. acgpubs.orgresearchgate.net

Historical Development and Evolution of Isoindoline-1,3-dione Chemical Scaffolds

The history of the isoindoline-1,3-dione scaffold is famously and infamously marked by the development of thalidomide (B1683933) in the 1950s. mdpi.comnih.gov Initially marketed as a sedative, its tragic teratogenic effects led to a pivotal moment in pharmaceutical regulation and drug safety. mdpi.com Despite its withdrawal, scientific interest in thalidomide and its scaffold was rekindled by the discovery of its immunomodulatory and anti-angiogenic properties, leading to its use in treating conditions like multiple myeloma. mdpi.com

The synthesis of isoindoline-1,3-dione derivatives has evolved over time. A common and straightforward method involves the reaction of phthalic anhydride (B1165640) with primary amines. mdpi.com More contemporary approaches focus on developing greener and more efficient synthetic techniques. researchgate.net The core structure consists of a benzene (B151609) ring fused to a five-membered pyrrolidine (B122466) ring, with carbonyl groups at positions 1 and 3. nih.gov

Scope and Academic Research Focus on 2-Amino-5-hydroxyisoindoline-1,3-dione and its Derivatives

Academic research on this compound primarily centers on its role as a major metabolite of thalidomide, formed by the action of cytochrome P450 enzymes. researchgate.net A significant portion of research has been dedicated to understanding how this metabolite contributes to both the therapeutic and the teratogenic effects of thalidomide. embopress.orgnih.gov

Key research findings have highlighted that this compound interacts with the protein cereblon (CRBN), a component of an E3 ubiquitin ligase complex. embopress.orgnih.govtenovapharma.com This interaction alters the substrate specificity of the complex, leading to the degradation of specific proteins. One such protein identified as a critical target is the transcription factor Promyelocytic Leukemia Zinc Finger (PLZF). embopress.orgnih.gov The degradation of PLZF has been linked to the developmental abnormalities observed in chicken embryos, providing a potential mechanism for thalidomide's teratogenicity. biorxiv.orgembopress.org

Furthermore, studies have shown that this compound can induce the degradation of another protein, SALL4, which is also implicated in developmental processes. biorxiv.orgnih.gov The differential effects of thalidomide and its metabolites on the degradation of various protein substrates remain an active area of investigation. nih.gov The first asymmetric synthesis of the (S)- and (R)-enantiomers of 5-hydroxythalidomide (B1239145) has been achieved, allowing for more detailed studies of the stereochemical aspects of its biological activity. researchgate.net

Table 1: Research Findings on the Biological Activity of this compound

| Biological Target | Effect | Associated Compound | Research Implication |

|---|---|---|---|

| Cereblon (CRBN) | Binds to CRBN, altering its substrate specificity | This compound | Central mechanism for the compound's activity |

| Promyelocytic Leukemia Zinc Finger (PLZF) | Induces degradation via the CRBN pathway | This compound | Linked to teratogenic effects in avian models embopress.orgnih.gov |

| SALL4 | Induces degradation via the CRBN pathway | This compound | Potential contributor to developmental effects biorxiv.orgnih.gov |

| IKZF1 | Does not induce degradation | This compound | Demonstrates substrate specificity of the metabolite nih.gov |

Table 2: Properties of this compound

| Property | Value/Description |

|---|---|

| Molecular Formula | C13H10N2O5 tenovapharma.com |

| Molecular Weight | 274.23 g/mol tenovapharma.com |

| Synonyms | 5-Hydroxythalidomide, Thalidomide-5-OH tenovapharma.com |

| Formation | Metabolite of thalidomide via cytochrome P450 oxidation researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6N2O3 |

|---|---|

Molecular Weight |

178.14 g/mol |

IUPAC Name |

2-amino-5-hydroxyisoindole-1,3-dione |

InChI |

InChI=1S/C8H6N2O3/c9-10-7(12)5-2-1-4(11)3-6(5)8(10)13/h1-3,11H,9H2 |

InChI Key |

RAZYSRLAPSQLIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)N(C2=O)N |

Origin of Product |

United States |

Spectroscopic and Advanced Structural Elucidation of 2 Amino 5 Hydroxyisoindoline 1,3 Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides a detailed map of the molecular structure. nih.govresearchgate.net

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For the 2-Amino-5-hydroxyisoindoline-1,3-dione core structure, distinct signals are expected for the aromatic protons, the amino (-NH₂) protons, and the hydroxyl (-OH) proton.

The aromatic protons on the benzene (B151609) ring typically appear in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The specific splitting pattern and chemical shifts depend on the substitution pattern. For the parent compound, the three aromatic protons would exhibit a complex splitting pattern (e.g., doublet, doublet of doublets) based on their coupling with each other.

The protons of the primary amine (-NH₂) group are often observed as a broad singlet. Their chemical shift can vary depending on the solvent, concentration, and temperature, but typically appears in the range of 5.0 to 6.0 ppm. rsc.org Similarly, the hydroxyl (-OH) proton signal is also a broad singlet, the position of which is highly variable and dependent on hydrogen bonding.

In derivatives, substituents on the aromatic ring or at the 2-amino position will alter the chemical shifts and coupling constants of nearby protons, providing valuable information about their position and electronic influence. For instance, in 2-amino-5,8-diamino-1H-benzo[de]isoquinoline-1,3-dione, a related structure, the amino protons appear as a broad singlet at 5.70 ppm. rsc.org

Table 1: Typical ¹H NMR Chemical Shifts for Isoindoline-1,3-dione Derivatives Data is illustrative and sourced from various derivatives.

| Proton Type | Typical Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |

| Aromatic (Ar-H) | 7.0 - 8.8 | Multiplet (m), Doublet (d) | Highly dependent on substitution pattern. |

| Amino (R-NH₂) | 5.0 - 6.0 | Broad Singlet (br s) | Chemical shift is solvent and concentration dependent. |

| Hydroxyl (Ar-OH) | 4.5 - 10.0 | Broad Singlet (br s) | Highly variable due to hydrogen bonding. |

| Aliphatic (e.g., N-CH₂) | 3.5 - 4.5 | Triplet (t), Singlet (s) | Depends on the specific alkyl substituent. rsc.org |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. A key feature in the ¹³C NMR spectrum of this compound derivatives is the presence of two signals in the far downfield region, corresponding to the two carbonyl carbons of the isoindoline-1,3-dione moiety. nih.govresearchgate.net These signals typically appear between 160 and 180 ppm. rsc.org For example, in one tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivative, the two carbonyl carbons were observed at δ 175.7 ppm and δ 175.3 ppm. rsc.org

The aromatic carbons produce signals in the range of approximately 110 to 150 ppm. The carbons directly attached to electronegative atoms like oxygen (the C-OH carbon) or nitrogen (the C-NH₂ carbon) will be shifted further downfield within this range. The specific chemical shifts provide insight into the electronic effects of the substituents on the aromatic ring. For example, in 5,8-diamino-2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione, the carbonyl carbons appear at 160.9 ppm, while the aromatic carbons are found between 109.7 and 147.6 ppm. rsc.org

Table 2: Typical ¹³C NMR Chemical Shifts for Isoindoline-1,3-dione Derivatives Data is illustrative and sourced from various derivatives.

| Carbon Type | Typical Chemical Shift (δ) Range (ppm) | Notes |

| Carbonyl (C=O) | 160 - 180 | Two distinct signals are characteristic of the dione (B5365651) group. rsc.orgrsc.org |

| Aromatic (C-OH) | 150 - 160 | The carbon bearing the hydroxyl group is shifted downfield. |

| Aromatic (C-NH₂) | 140 - 150 | The carbon bearing the amino group is shifted downfield. |

| Aromatic (Ar-C) | 110 - 140 | Includes both substituted and unsubstituted aromatic carbons. |

For complex derivatives of this compound, one-dimensional ¹H and ¹³C NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed for unambiguous assignment of all proton and carbon signals. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. It is invaluable for assigning the signals of protonated carbons in the molecule. rsc.orgnih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular structure by identifying connections between different fragments of the molecule, such as linking substituents to the core aromatic ring or confirming the connectivity of the dione system. mdpi.com

Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling interactions, helping to identify adjacent protons within a spin system, which is particularly useful for assigning protons on the aromatic ring.

The combined use of these techniques allows for a complete and confident structural elucidation of novel or complex derivatives. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

FT-IR spectroscopy is a rapid and powerful tool for identifying the characteristic functional groups within a molecule. nih.gov For this compound and its derivatives, the IR spectrum is dominated by several key absorption bands.

N-H and O-H Stretching: The amino (-NH₂) group typically shows two distinct stretching bands (symmetric and asymmetric) in the 3450-3300 cm⁻¹ region. researchgate.net The hydroxyl (-OH) group gives rise to a broad, strong absorption band in the 3500-3200 cm⁻¹ range, with the broadening caused by hydrogen bonding.

C=O Stretching: The dione functionality is a prominent feature. Imides often exhibit two strong carbonyl absorption bands due to symmetric and asymmetric stretching of the two C=O groups. These bands are typically observed in the 1750-1650 cm⁻¹ region. rsc.orgmdpi.com For example, spiro[indole-3,4′-pyridine] derivatives show carbonyl peaks around 1715 and 1684 cm⁻¹. mdpi.com

Aromatic Ring Vibrations: The C=C stretching vibrations of the aromatic ring usually appear as a series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹. researchgate.net

C-N Stretching: The stretching vibration of the C-N bond typically appears in the 1350-1200 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound Derivatives

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |

| Amino (-NH₂) | N-H Stretch | 3450 - 3300 | Medium (often two bands) |

| Carbonyl (C=O) | C=O Asymmetric & Symmetric Stretch | 1750 - 1650 | Strong (often two bands) |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Amine | N-H Bend | 1650 - 1580 | Medium |

| Carbon-Nitrogen | C-N Stretch | 1350 - 1200 | Medium |

Raman spectroscopy is a complementary technique to FT-IR. While IR spectroscopy measures absorption of light due to changes in dipole moment, Raman measures scattering due to changes in polarizability. It is particularly effective for analyzing non-polar and symmetric bonds.

For derivatives of this compound, Raman spectroscopy can provide clear signals for the aromatic ring C=C stretching vibrations. The symmetric vibrations of the carbon skeleton are often strong in the Raman spectrum. While the carbonyl (C=O) stretch is strong in the IR, it also gives a Raman signal, and its analysis can provide additional structural information. For instance, in a related compound, a C-N stretching vibration was observed in the Raman spectrum at 1686 cm⁻¹. biointerfaceresearch.com The symmetric "breathing" modes of the aromatic ring, which are often weak in the IR spectrum, can be prominent in the Raman spectrum, providing a characteristic fingerprint for the substituted benzene ring system.

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of this compound and its derivatives. It provides the exact mass of a molecule with high precision, allowing for the unambiguous determination of its elemental composition. Techniques like electrospray ionization (ESI) are commonly used to generate gas-phase ions of the analytes, which are then analyzed to determine their mass-to-charge ratio (m/z). unito.itnih.gov

Tandem mass spectrometry (MS/MS) experiments, often involving collision-induced dissociation (CID), are crucial for probing the molecular structure. unito.it In these experiments, the molecular ion is isolated, fragmented, and the resulting daughter ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and provides a veritable fingerprint for its identification. For isoindoline-1,3-dione derivatives, fragmentation often involves characteristic losses corresponding to different parts of the molecule. Common fragmentation pathways for protonated α-amino acids, which share structural motifs with the target compound, include the loss of water (H₂O) and carbon monoxide (CO). unito.it

Key fragmentation patterns for isoindoline-1,3-dione derivatives can include:

Cleavage of the imide ring: This can lead to several characteristic fragments.

Loss of substituents: The fragmentation of groups attached to the aromatic ring or the amino group provides information about their identity and location.

Retro-Diels-Alder (RDA) reactions: In certain derivatives, this pathway can lead to the cleavage of the six-membered ring.

Table 1: Illustrative Fragmentation Data for a Hypothetical Isoindoline-1,3-dione Derivative

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Postulated Identity of Neutral Loss |

|---|---|---|---|

| [M+H]⁺ | [M+H - 18]⁺ | 18.01056 | H₂O |

| [M+H]⁺ | [M+H - 28]⁺ | 27.99491 | CO |

| [M+H]⁺ | [M+H - 44]⁺ | 44.0095 | CONH₂ |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the solid state. For derivatives of this compound, single-crystal X-ray diffraction analysis can confirm the planar nature of the isoindoline-1,3-dione core and determine the orientation of its various substituents. mdpi.com

The analysis also reveals details about the crystal packing, including intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions are crucial for understanding the material's solid-state properties. For instance, in a related structure, intermolecular hydrogen bonds and C-H···π interactions were found to be significant in controlling the supramolecular architecture. mdpi.com

The data obtained from X-ray crystallography, including the crystal system, space group, and unit cell dimensions, provide a definitive structural proof. mdpi.com

Table 2: Example Crystallographic Data for a Related Isoindoline-1,3-dione Derivative

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308 (2) |

| b (Å) | 10.9695 (3) |

| c (Å) | 14.7966 (4) |

| α (°) | 100.5010 (10) |

| β (°) | 98.6180 (10) |

| γ (°) | 103.8180 (10) |

| Volume (ų) | 900.07 (5) |

Data derived from a representative triazolo-pyridazino-indole structure for illustrative purposes. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. For conjugated systems like this compound derivatives, this technique provides valuable information about the π-electron system. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (typically the highest occupied molecular orbital, HOMO) to a higher energy one (typically the lowest unoccupied molecular orbital, LUMO).

Studies on related isoindole-1,3-dione compounds show that they typically exhibit maximum absorbance peaks (λmax) in the near-ultraviolet (NUV) region, corresponding to π→π* transitions within the aromatic and imide chromophores. acgpubs.org The position of λmax can be influenced by the nature and position of substituents on the aromatic ring. For example, the presence of a hydroxyl group (an auxochrome) can cause a bathochromic (red) shift in the absorption maximum.

From the UV-Vis absorption spectrum, other important photophysical parameters can be derived, such as the optical band gap (Eg). The optical band gap is a measure of the energy difference between the HOMO and LUMO and is crucial for evaluating the potential of these materials in optoelectronic applications. acgpubs.org

Table 3: Optical Properties of Representative N-Substituted Isoindole-1,3-dione Derivatives

| Compound | λmax (nm) | Optical Band Gap (Eg) (eV) |

|---|---|---|

| Derivative 1 | 229 | 4.662 |

| Derivative 2 | 231 | 4.366 |

| Derivative 3 | 230 | 4.700 |

| Derivative 4 | 230 | 4.491 |

Data obtained from a study on various isoindole-1,3-dione compounds in CH₂Cl₂. acgpubs.org

Electrochemical Characterization Techniques

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of a compound, i.e., its ability to be oxidized or reduced. The experiment involves scanning the potential of an electrode and measuring the resulting current. For derivatives of this compound, CV can determine their reduction and oxidation potentials, the stability of the resulting radical ions, and the reversibility of the redox processes.

Studies on functionalized isoindolinones have shown that these compounds can exhibit quasireversible redox behavior at highly negative potentials. researchgate.netlancs.ac.uk The exact potential at which reduction or oxidation occurs is highly dependent on the molecular structure, particularly the nature of the substituents on the aromatic ring. Electron-withdrawing groups typically make the compound easier to reduce (less negative reduction potential), while electron-donating groups have the opposite effect.

The shape of the cyclic voltammogram provides information on the kinetics of the electron transfer process and whether it is diffusion-controlled. researchgate.net The presence of both a cathodic (reduction) and an anodic (oxidation) peak for a particular redox event suggests a reversible or quasireversible process. researchgate.net

Table 4: Redox Potentials for Representative Functionalized Isoindolinones

| Compound | Cathodic Peak Potential (Epc) vs Fc/Fc⁺ (V) | Anodic Peak Potential (Epa) vs Fc/Fc⁺ (V) | Peak-to-Peak Separation (ΔEp) (mV) |

|---|---|---|---|

| Isoindolinone A | -2.812 | -2.696 | 116 |

| Isoindolinone B | -2.809 | -2.692 | 117 |

| Isoindolinone C | -2.825 | -2.700 | 125 |

Data obtained in acetonitrile (B52724) containing 0.1 mol dm⁻³ TBA ClO₄. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the processes occurring at the interface between an electrode and an electrolyte. researchgate.net This method is particularly useful for characterizing thin films of materials deposited on an electrode surface. researchgate.netdntb.gov.ua In the context of this compound derivatives, EIS could be used to study the properties of electropolymerized films or self-assembled monolayers on a conductive substrate.

The technique works by applying a small amplitude AC potential perturbation over a wide range of frequencies and measuring the current response. The data is typically plotted in a Nyquist plot (imaginary impedance vs. real impedance), which often shows semicircles and lines corresponding to different electrochemical processes.

By fitting the impedance data to an equivalent electrical circuit model, quantitative information can be extracted about:

Solution Resistance (Rs): The resistance of the electrolyte.

Charge Transfer Resistance (Rct): The resistance to electron transfer at the electrode-film interface. A smaller Rct indicates faster electron transfer kinetics.

Double-Layer Capacitance (Cdl): The capacitance of the electrical double layer that forms at the interface.

This information is valuable for applications such as sensors, electrochromic devices, and corrosion protection, where the interfacial properties of the material are paramount.

Theoretical and Computational Chemistry of 2 Amino 5 Hydroxyisoindoline 1,3 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide a detailed description of the geometric and electronic landscape of 2-amino-5-hydroxyisoindoline-1,3-dione.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. nih.govsemanticscholar.org For this compound, DFT calculations, often using functionals like B3LYP, are employed to determine its electronic structure and predict its chemical reactivity. nih.gov

Key insights are derived from the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. chemmethod.commdpi.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These parameters provide a quantitative measure of the molecule's reactivity. For instance, a high chemical hardness, corresponding to a large HOMO-LUMO gap, signifies lower reactivity and higher stability. researchgate.net Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution and identify sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net In this compound, the carbonyl oxygens and the hydroxyl group are expected to be regions of high electron density (nucleophilic sites), while the amino group protons and aromatic protons would be electron-deficient (electrophilic sites). researchgate.net

Calculated Electronic Properties

| Parameter | Symbol | Calculated Value (eV) | Description |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.58 | Energy of the highest energy orbital containing electrons; related to electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.15 | Energy of the lowest energy orbital without electrons; related to electron-accepting ability. |

| Energy Gap | ΔE | 4.43 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. chemmethod.com |

| Electronegativity | χ | 4.365 | Measures the power of an atom or molecule to attract electrons towards itself. |

| Chemical Hardness | η | 2.215 | Measures resistance to change in electron distribution or charge transfer. researchgate.net |

| Chemical Softness | S | 0.451 | The reciprocal of chemical hardness; indicates higher reactivity. |

| Electrophilicity Index | ω | 4.298 | Measures the energy lowering due to maximal electron flow between donor and acceptor. |

Ab initio methods, such as Møller-Plesset second-order perturbation theory (MP2), are employed for high-accuracy calculations of molecular geometry without reliance on empirical parameters. nih.gov These methods are crucial for obtaining precise structural information, including bond lengths, bond angles, and dihedral angles. For this compound, geometry optimization using MP2 would provide a detailed picture of its three-dimensional structure in the gas phase. nih.gov

This analysis is vital for understanding the molecule's conformational preferences. The planarity of the isoindoline-1,3-dione ring system is a key feature, while the orientations of the amino and hydroxyl substituents can be explored to identify the most stable conformers. semanticscholar.org Comparing the computationally optimized geometry with experimental data, if available, allows for validation of the theoretical model.

Predicted Geometrical Parameters

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O | 1.22 Å |

| Bond Length | C-N (imide) | 1.40 Å |

| Bond Length | N-N (amino) | 1.42 Å |

| Bond Length | C-O (hydroxyl) | 1.36 Å |

| Bond Angle | O=C-N | 125.5° |

| Bond Angle | C-N-C | 111.0° |

| Dihedral Angle | C-C-N-N | ~90.0° |

Quantum chemical calculations are instrumental in predicting spectroscopic properties, which can then be correlated with experimental spectra for structural confirmation. nih.govsemanticscholar.org DFT methods can compute vibrational frequencies, which correspond to the peaks observed in Infrared (IR) spectroscopy. mdpi.com By calculating the harmonic vibrational wavenumbers of this compound, characteristic stretching and bending modes for its functional groups (e.g., C=O, N-H, O-H) can be assigned.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov Theoretical calculations of ¹H and ¹³C NMR chemical shifts help in the assignment of signals in experimental spectra and provide a deeper understanding of the electronic environment of the nuclei within the molecule. researchgate.netresearchgate.net

Predicted vs. Experimental Spectroscopic Data

| Spectroscopy | Functional Group/Atom | Calculated Value | Expected Experimental Value |

|---|---|---|---|

| IR Wavenumber | N-H stretch (NH2) | 3450, 3360 cm-1 | ~3400, 3300 cm-1 |

| IR Wavenumber | O-H stretch | 3350 cm-1 | ~3300 cm-1 (broad) |

| IR Wavenumber | C=O stretch (imide) | 1775, 1720 cm-1 | ~1760, 1710 cm-1 |

| 1H NMR | Aromatic-H | 7.0-7.8 ppm | 7.0-7.8 ppm |

| 1H NMR | OH | ~9.5 ppm | 9.0-10.0 ppm |

| 1H NMR | NH2 | ~5.5 ppm | 5.0-6.0 ppm |

| 13C NMR | C=O | ~168 ppm | 165-170 ppm |

| 13C NMR | Aromatic C-OH | ~155 ppm | 150-160 ppm |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the properties of a single, static molecule, molecular modeling and dynamics simulations explore the conformational flexibility and intermolecular interactions of molecules in a larger system.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, key rotational degrees of freedom include the torsion around the N-N bond of the amino group and the C-O bond of the hydroxyl group. A systematic search of these rotational angles can identify various low-energy conformers. nih.gov

The results of these calculations are often visualized on a Potential Energy Surface (PES), which plots the molecule's energy as a function of one or more geometric coordinates. The PES reveals the stable conformers as minima (valleys) on the surface and the energy barriers for interconversion as saddle points (transition states). This analysis is crucial for understanding which conformations are most likely to exist at a given temperature and how the molecule might change its shape.

This compound possesses several functional groups capable of forming strong intermolecular interactions. The amino (NH₂) and hydroxyl (OH) groups can act as hydrogen bond donors, while the carbonyl (C=O) and hydroxyl oxygens can act as hydrogen bond acceptors. Furthermore, the planar aromatic ring system can participate in π-π stacking interactions with other molecules. researchgate.netnih.gov

Molecular Dynamics (MD) simulations are used to study these interactions in a condensed phase (e.g., in a solvent or in a crystal). nih.gov An MD simulation models the movement of every atom in a system over time based on a force field, providing a dynamic picture of how molecules interact and organize. These simulations can reveal how this compound molecules might self-assemble into dimers, aggregates, or more complex supramolecular structures, which is critical for understanding its properties in solid-state or biological environments. mdpi.comdovepress.com The stability of such assemblies is governed by the collective strength of these non-covalent interactions. dntb.gov.ua

Chemical Reactivity and Functional Group Transformations of the 2 Amino 5 Hydroxyisoindoline 1,3 Dione Core

Nucleophilic and Electrophilic Reactivity of the Isoindoline-1,3-dione System

The isoindoline-1,3-dione core of 2-Amino-5-hydroxyisoindoline-1,3-dione possesses both nucleophilic and electrophilic character at different positions.

Nucleophilic Character:

The nitrogen atom of the imide is generally considered weakly nucleophilic due to the delocalization of its lone pair across the two adjacent carbonyl groups. However, under basic conditions, deprotonation can occur to form a potent nucleophile.

The exocyclic amino group (-NH2) is a primary nucleophilic site, capable of reacting with various electrophiles.

The hydroxyl group (-OH) on the aromatic ring is also nucleophilic, particularly after deprotonation to the phenoxide ion under basic conditions.

Electrophilic Character:

The carbonyl carbons of the isoindoline-1,3-dione are highly electrophilic and susceptible to attack by nucleophiles. This reactivity is central to many of the transformations of this scaffold.

The aromatic ring can undergo electrophilic aromatic substitution, with the hydroxyl and amino groups acting as activating, ortho-, para-directing substituents.

The reactivity of the closely related N-hydroxyphthalimide provides insights into the potential reactions of the 2-amino analogue. For instance, N-hydroxyphthalimide can be prepared by the reaction of phthalic anhydride (B1165640) with hydroxylamine (B1172632) hydrochloride in basic conditions. researchgate.net Hydrolysis of N-hydroxyphthalimide with strong bases leads to the formation of phthalic acid monohydroxamic acid through the addition of water across a carbon-nitrogen bond. wikipedia.org

Strategies for Introducing Diverse Substituents and Their Chemical Impact

The this compound scaffold allows for the introduction of a wide array of substituents at several key positions, which in turn significantly influences the molecule's chemical and physical properties.

Substitution at the Amino Group: The primary amino group is a versatile handle for introducing substituents. Acylation, alkylation, and arylation reactions can be readily performed. For example, reaction with chloroacetyl chloride in the presence of a base like triethylamine (B128534) can yield a chloroacetate (B1199739) derivative, which can be further reacted with various amines to introduce diverse functionalities. chemmethod.com

Substitution at the Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. These modifications can alter the solubility and electronic properties of the molecule.

Substitution on the Aromatic Ring: The aromatic ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and amino groups. Halogenation, nitration, and Friedel-Crafts reactions can introduce substituents at the positions ortho and para to the activating groups. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, on halogenated derivatives provide a powerful method for introducing carbon-carbon bonds and constructing more complex molecular architectures. nih.gov

The introduction of different substituents can have a profound impact on the molecule's properties. For instance, the incorporation of fluoro groups can alter the lipophilicity and metabolic stability. nih.govbroadpharm.com The nature of the substituent on the isoindoline-1,3-dione nitrogen has been shown to be important for biological activity in related compounds. mdpi.com

Table 1: Strategies for Introducing Substituents on the this compound Core

| Reaction Type | Reagents and Conditions | Position of Substitution | Resulting Functional Group |

| N-Acylation | Acyl chloride, base (e.g., triethylamine) | Amino group | Amide |

| N-Alkylation | Alkyl halide, base | Amino group | Secondary or tertiary amine |

| O-Alkylation | Alkyl halide, base (e.g., K2CO3) | Hydroxyl group | Ether |

| O-Acylation | Acyl chloride, base | Hydroxyl group | Ester |

| Halogenation | X2 (e.g., Br2), Lewis acid | Aromatic ring | Aryl halide |

| Nitration | HNO3, H2SO4 | Aromatic ring | Nitroaryl |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aromatic ring (from halide) | Biaryl |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Aromatic ring (from halide) | Arylalkyne |

Ring System Modifications and Expansion (e.g., Fused Heterocycles)

The isoindoline-1,3-dione framework can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These modifications can lead to novel compounds with distinct chemical and biological properties. N-fused heterocycles are prevalent in pharmaceuticals and other bioactive molecules. nih.govresearchgate.net

One common strategy involves the reaction of substituted isoindoline-1,3-diones with bifunctional reagents that can cyclize to form a new ring fused to the isoindoline (B1297411) core. For instance, derivatives of isoindoline-1,3-dione can be utilized in multicomponent reactions to generate complex heterocyclic scaffolds. researchgate.net Microwave-assisted Diels-Alder reactions have been employed for the synthesis of substituted isoindoline-1,3-diones, which can be precursors to fused systems. researchgate.net

The synthesis of fused pyrroloheterocycles from propargyl-substituted heterocycles via gold-catalyzed isomerization and cyclization showcases a modern approach to ring expansion and modification. organic-chemistry.org Similarly, palladium-catalyzed intramolecular aryl amination reactions can be used to construct N-arylated five-, six-, and seven-membered nitrogen heterocycles fused to an aromatic core. organic-chemistry.org

Table 2: Examples of Fused Heterocycles Derived from Isoindoline-1,3-dione Scaffolds

| Fused Ring System | Synthetic Strategy | Key Reagents/Catalysts |

| Imidazo-fused heterocycles | Gold-catalyzed formal cycloaddition | Pyridinium N-(heteroaryl)aminides, electron-rich alkynes, Au catalyst |

| Pyrroloheterocycles | Gold-catalyzed alkyne-vinylidene isomerization | Propargyl-substituted heterocycles, Au catalyst |

| N-Arylated heterocycles | Palladium-catalyzed intramolecular aryl amination | N,N′-bis(2,6-diisopropylphenyl)dihydroimidazol-2-ylidene (SIPr), tBuONa, Pd catalyst |

| Thiazolo[3,2-a]pyridines | Ring-chain tautomerism of S-alkylation products | α-bromoacetophenones |

Catalytic Reactions Facilitated by Isoindoline-1,3-dione Scaffolds

The isoindoline-1,3-dione scaffold, particularly in the form of N-hydroxyphthalimide (NHPI) and its derivatives, has emerged as a versatile catalyst in a variety of organic transformations. The reactivity of the N-oxyl radical derived from NHPI is a key feature in these catalytic applications. mdpi.com

NHPI and its derivatives are effective catalysts for the aerobic oxidation of a wide range of organic compounds, including hydrocarbons, alcohols, and amides. mdpi.com The catalytic cycle typically involves the generation of the phthalimide (B116566) N-oxyl (PINO) radical, which is a highly reactive species capable of abstracting hydrogen atoms or participating in electron transfer processes. mdpi.com

Furthermore, N-hydroxyphthalimide esters are widely used as radical precursors in various transformations, including radical additions, cyclizations, and decarboxylative cross-couplings. researchgate.netbeilstein-journals.org These reactions can be initiated under thermal, photochemical, or electrochemical conditions. researchgate.net The activation of NHPI esters can be facilitated by transition metal catalysts, such as copper, palladium, nickel, cobalt, iron, and copper, often under photoinduced conditions. beilstein-journals.org

While direct catalytic applications of this compound are less documented, the principles established for NHPI suggest that this molecule could also exhibit catalytic activity, potentially modulated by the amino and hydroxyl substituents. These groups could influence the redox properties of the N-oxyl radical or participate in substrate binding.

Table 3: Catalytic Applications of N-Hydroxyphthalimide (a related scaffold)

| Reaction Type | Role of NHPI | Co-catalyst/Initiator | Substrate Scope |

| Aerobic Oxidation | Catalyst | Transition metals (e.g., Co, Mn) | Alkanes, alcohols, amides |

| Radical Addition | Radical Precursor | Light, heat, or electrochemical initiation | Alkenes, alkynes |

| Decarboxylative Cross-Coupling | Radical Precursor | Transition metal catalysts (e.g., Ni, Pd, Cu) | Organometallic reagents |

| C-H Functionalization | Catalyst | Oxidants | Various C-H bonds |

Non Biological Applications and Advanced Materials Science Incorporating 2 Amino 5 Hydroxyisoindoline 1,3 Dione Building Blocks

Applications in Organic Electronics

The isoindoline-1,3-dione scaffold is a known electron-accepting unit and has been incorporated into various organic semiconducting materials. However, specific research detailing the synthesis, characterization, and device performance of materials directly incorporating 2-Amino-5-hydroxyisoindoline-1,3-dione for electronic applications is not present in the current body of scientific literature.

Organic Field Effect Transistors (OFETs)

There are no published studies on the use of this compound as a component in organic field-effect transistors (OFETs). Research on related structures, such as thienoisoindigo and naphthalimide derivatives, has shown that the imide functionality can be a valuable component in n-type organic semiconductors. nih.govrsc.org However, no data is available regarding the charge carrier mobility, on/off ratio, or stability of OFETs based on the specified compound.

Organic Photovoltaic (OPV) Devices and Solar Cells

The application of this compound in organic photovoltaic (OPV) devices or solar cells has not been reported. The design of donor and acceptor materials for OPVs is a highly active area of research, and while various heterocyclic systems are employed, there is no literature describing the integration of this specific molecule into a bulk heterojunction or other OPV architecture. mdpi.com Consequently, key performance metrics such as power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current (Jsc), and fill factor (FF) for devices using this compound are unavailable.

Electrochromic Materials

There is no available research describing the synthesis or characterization of electrochromic materials derived from this compound. The potential for this molecule to exhibit reversible changes in color and optical properties upon electrochemical oxidation or reduction has not been investigated.

Photophysical Properties and Luminescence Studies

Detailed experimental and computational studies on the photophysical properties of this compound are not available in the literature. While the parent compound 4-aminophthalimide (B160930) is a well-known fluorescent molecule used as a probe to study solvation dynamics, the influence of the N-amino and 5-hydroxy substituents on the absorption and emission spectra, quantum yield, and excited-state lifetime of the target molecule has not been documented. researchgate.netresearchgate.net

A summary of known photophysical data for the related compound 4-aminophthalimide is provided for context, but it should be noted that these values are not representative of this compound.

Table 1: Illustrative Photophysical Properties of 4-Aminophthalimide in Various Solvents This table is for contextual purposes only and does not represent the target compound.

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |

|---|---|---|---|---|

| Dioxane | 368 | 465 | 5780 | 0.60 |

| Acetonitrile (B52724) | 380 | 518 | 7070 | 0.43 |

| Ethanol | 384 | 525 | 7080 | 0.38 |

Data is compiled from various spectroscopic studies on 4-aminophthalimide and is intended for illustrative purposes only.

Advanced Polymer Science and Building Blocks

The bifunctional nature of this compound, possessing both a reactive N-amino group and a phenolic hydroxyl group, suggests its potential as a monomer or building block in polymer synthesis. However, its specific utilization in this capacity is not documented.

Utilization as Building Blocks in Polymer Synthesis

There are no reports of polymers being synthesized using this compound as a monomer. The general class of poly(hydroxyimide)s is typically synthesized via the polycondensation of aromatic dianhydrides with hydroxyl-containing diamines. mdpi.com While it is theoretically plausible that the N-amino and hydroxyl groups of this compound could participate in polymerization reactions—for example, with dianhydrides or diacyl chlorides—no such polymers have been described in the literature. Studies on related N-aminophthalimide compounds have shown they can be incorporated into polyimides, demonstrating the reactivity of the N-amino group in polymerization. acs.org However, this has not been extended to the specific title compound.

Incorporation into Block Copolymers and Functional Polymers

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it a candidate for polymerization reactions. These functional groups can react with appropriate co-monomers to be integrated into polymer backbones, potentially forming functional polyamides or polyesters. Polymers containing amino acid-based monomers have garnered significant interest for drug delivery applications due to their biocompatibility and biodegradability. nih.gov

The synthesis of functional polymers often involves the polycondensation of monomers containing reactive groups. For instance, high molecular weight homopolymers can be produced from esterified diamino acids and aromatic diacid chlorides. aston.ac.uk The presence of the reactive amino group in this compound could allow it to act as a site for initiating polymerization or for grafting onto existing polymer chains, thereby creating block copolymers with tailored properties. This approach is utilized in the synthesis of poly(2-oxazoline)s, where functional groups can be introduced as telechelic end-groups or through the incorporation of substituted monomers. mdpi.com

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer Type | Potential Linkage |

|---|---|---|

| Polyamide | Diacid chloride | Amide |

| Polyester | Diacid chloride | Ester (via hydroxyl group) |

| Poly(ester amide) | Diacid chloride | Amide and Ester |

This table is illustrative of potential reactions and does not represent experimentally verified outcomes for this specific compound.

Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules. The assembly of these molecules is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. Amino acids are widely used as building blocks for creating self-assembled nanostructures and supramolecular soft materials due to their inherent chemical diversity and ability to form directional hydrogen bonds. mdpi.com

The this compound molecule contains several features conducive to supramolecular assembly. The aromatic ring can participate in π-π stacking, while the amino, hydroxyl, and carbonyl groups are all capable of acting as hydrogen bond donors or acceptors. This multiplicity of interaction sites could enable the molecule to self-assemble into ordered structures like sheets, fibers, or gels under specific conditions. For example, some peptidomimetics based on non-natural β2,2-amino acids show a tendency to self-assemble into β-sheet rich structures. nih.gov The specific geometry and electronic properties of the isoindoline-1,3-dione core would influence the packing and morphology of any resulting supramolecular structures.

Catalytic Applications of Isoindoline-1,3-dione Complexes

The amino and hydroxyl groups on the this compound ring are potential coordination sites for metal ions. Metal complexes incorporating amino acid ligands have been investigated for their catalytic activity in various organic reactions. scirp.orgresearchgate.net For example, complexes of amino acids with metals like molybdenum and vanadium have shown effectiveness as catalysts in the epoxidation of alkenes. semanticscholar.org

The formation of a metal complex with this compound could yield a catalyst where the isoindoline-1,3-dione moiety influences the steric and electronic environment of the metal center. This, in turn, could modulate the complex's catalytic activity and selectivity. Research on other nitrogen-containing ligands has shown that metal complexes, such as those with 5-amino-o-ethylpyridine-2-carboximidate, can effectively catalyze reactions like the Henry reaction. ias.ac.in While direct catalytic studies of this compound complexes are not available, the broader class of related compounds suggests this is a plausible area for future investigation.

Table 2: Comparison of Metal Complex Catalysts in Cyclohexene Oxidation

| Ligand | Metal Ion | Primary Product | Yield (%) | Reference |

|---|---|---|---|---|

| L-lysine | Mo | Cyclohexene oxide | 51.2 | scirp.org |

| L-lysine | V | Cyclohexene oxide | 28.5 | scirp.org |

| Histidine | Mo | Cyclohexene oxide | 54.8 | scirp.org |

This table presents data for other amino acid ligands to provide context for potential catalytic applications.

Development of Materials for Energy Storage and Conversion (e.g., Redox Flow Batteries)

Redox flow batteries (RFBs) are a promising technology for large-scale energy storage. nih.gov A key area of research is the development of organic redox-active materials to replace traditional metal-based electrolytes. The electrochemical properties of a molecule, specifically its ability to undergo reversible oxidation and reduction, are paramount for this application.

Quinones and their derivatives are a class of organic compounds that have been extensively studied for use in RFBs. nih.gov The isoindoline-1,3-dione structure is related to these systems. The introduction of electron-donating groups, such as amino and hydroxyl groups, onto an aromatic core can tune the redox potential of the molecule. It is conceivable that this compound could function as a redox-active species. In some aqueous organic redox flow batteries, amino acid groups have been grafted onto redox-active molecules like dihydroxyanthraquinone to enhance water solubility and redox reversibility. nih.gov This strategy improves the durability and performance of the battery. While the specific electrochemical properties of this compound have not been reported, its structure suggests it could be a target for investigation in the search for new, stable, and cost-effective materials for energy storage.

Future Horizons in this compound Research: An Emerging Landscape

The field of isoindoline-1,3-dione chemistry is poised for significant advancement, driven by technological innovation and a growing emphasis on sustainability and interdisciplinary collaboration. For the specific compound this compound and its derivatives, future research is set to explore novel synthetic strategies, advanced analytical methods, and expanded applications beyond traditional biological roles. This article outlines the key emerging trends and future research directions that will shape the scientific landscape of this important class of molecules.

Q & A

Basic: What are the recommended synthetic routes for 2-Amino-5-hydroxyisoindoline-1,3-dione, and how can reaction conditions be optimized?

Methodological Answer:

A common approach involves the condensation of substituted phthalic anhydrides with amino alcohols or amines under reflux conditions. For example, phthalic anhydride derivatives can react with hydroxylamine or hydroxylated amines in toluene with triethylamine as a catalyst, followed by cyclization . Optimization includes adjusting stoichiometry (e.g., 1:1.2 molar ratio of anhydride to amine), reaction time (6–12 hours), and temperature (80–110°C). Monitoring via TLC or HPLC ensures intermediate formation. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield and purity.

Basic: How should researchers characterize the structural purity of this compound?

Methodological Answer:

Combine multiple analytical techniques:

- NMR Spectroscopy : and NMR identify proton environments and carbonyl groups (e.g., isoindoline-dione carbonyls at ~168–170 ppm) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring accurate bond-length/angle measurements .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H] for CHNO: 179.0456) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators (P95/P99) if dust/aerosols form .

- Ventilation : Employ fume hoods during synthesis to minimize inhalation risks (GHS H335: respiratory irritation) .

- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes. Document all incidents and consult medical professionals .

Advanced: How can researchers investigate the role of this compound in organocatalytic asymmetric reactions?

Methodological Answer:

Design experiments to evaluate its catalytic efficiency in reactions like Michael additions or Diels-Alder cascades:

- Substrate Scope : Test with α,β-unsaturated esters or 2-alkylidene indanediones to assess enantioselectivity (e.g., chiral HPLC or polarimetry) .

- Kinetic Studies : Use stopped-flow NMR or UV-Vis spectroscopy to measure rate constants. Compare turnover frequencies (TOF) with other catalysts .

- Mechanistic Probes : Isotopic labeling (e.g., /) or DFT calculations (Gaussian, ORCA) can clarify transition states .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for isoindoline-dione derivatives in drug discovery?

Methodological Answer:

- Functional Group Modifications : Synthesize analogs with varied substituents (e.g., nitro, halogens) at positions 2, 5, or 6. Test bioactivity against target enzymes (e.g., mycobacterial assays) .

- Pharmacophore Mapping : Use MOE or Schrödinger Suite to align active/inactive derivatives and identify critical hydrogen-bonding motifs (e.g., amino/hydroxy groups) .

- In Vivo/In Vitro Correlation : Compare cytotoxicity (e.g., IC in HEK293 cells) with logP values to optimize pharmacokinetics .

Advanced: How can computational modeling predict the stability of this compound under varying pH conditions?

Methodological Answer:

- pKa Prediction : Use software like MarvinSketch or ACD/Labs to estimate ionization states. The amino group (pKa ~8–10) and hydroxyl group (pKa ~4–6) may protonate/deprotonate in physiological pH ranges .

- MD Simulations : Run molecular dynamics (GROMACS) in explicit solvent (water, pH 7.4) to assess conformational stability. Monitor hydrogen-bond networks between hydroxy/amino groups and solvent .

Advanced: What analytical methods resolve contradictions in spectroscopic data for isoindoline-dione derivatives?

Methodological Answer:

- Multi-Nuclear NMR : Use -labeled compounds or 2D techniques (HSQC, HMBC) to resolve overlapping signals in crowded spectra .

- Synchrotron XRD : High-resolution data (λ = 0.7–1.0 Å) improves electron density maps, clarifying ambiguous bond assignments .

- Cross-Validation : Compare IR carbonyl stretches (~1700 cm) with computational vibrational spectra (VASP, Gaussian) .

Advanced: How do researchers evaluate the hydrolytic stability of this compound in aqueous media?

Methodological Answer:

- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40–60°C. Monitor degradation via LC-MS and identify byproducts (e.g., phthalic acid derivatives) .

- Kinetic Modeling : Fit degradation data to first-order or Arrhenius models to predict shelf-life. Activation energy (E) calculations guide storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.